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molecular formula C8H14O3 B8386206 2-(1-Hydroxybutyl)acrylic acid methyl ester

2-(1-Hydroxybutyl)acrylic acid methyl ester

Cat. No. B8386206
M. Wt: 158.19 g/mol
InChI Key: YMHOPFPBSLGXDP-UHFFFAOYSA-N
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Patent
US07452999B2

Procedure details

A mixture of butanol (72.11 g, 1,000 mmol), methyl acrylate (129.14 g, 1,500 mmol) and DABCO (22.44 g, 200 mmol) is allowed to react at room temperature under N2 for 7 days. The reaction mixture is concentrated on Rotavap under reduced pressure (20 mbar) until no further solvent distills. The residue colorless liquid is dissolved in toluene (800 mL) and washed sequentially with 2 N HCl acid (250 mL), water (250 mL), saturated aq. sodium bicarbonate solution (120 mL) and water (150 mL). The toluene layer is concentrated on Rotavap under reduced pressure (20 mbar) until no further solvent distills to afford 3-hydroxy-2-methylenehexanoic acid methyl ester (96.7 g, yield: 61.1%) as a colorless liquid.
Quantity
72.11 g
Type
reactant
Reaction Step One
Quantity
129.14 g
Type
reactant
Reaction Step One
Name
Quantity
22.44 g
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH2:1]([OH:5])[CH2:2][CH2:3][CH3:4].[C:6]([O:10][CH3:11])(=[O:9])C=C.C1N2[CH2:18][CH2:19]N(CC2)C1>>[CH3:11][O:10][C:6](=[O:9])[C:18](=[CH2:19])[CH:1]([OH:5])[CH2:2][CH2:3][CH3:4]

Inputs

Step One
Name
Quantity
72.11 g
Type
reactant
Smiles
C(CCC)O
Name
Quantity
129.14 g
Type
reactant
Smiles
C(C=C)(=O)OC
Name
Quantity
22.44 g
Type
reactant
Smiles
C1CN2CCN1CC2

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
to react at room temperature under N2 for 7 days
Duration
7 d
CONCENTRATION
Type
CONCENTRATION
Details
The reaction mixture is concentrated on Rotavap under reduced pressure (20 mbar) until no further solvent
DISTILLATION
Type
DISTILLATION
Details
distills
DISSOLUTION
Type
DISSOLUTION
Details
The residue colorless liquid is dissolved in toluene (800 mL)
WASH
Type
WASH
Details
washed sequentially with 2 N HCl acid (250 mL), water (250 mL), saturated aq. sodium bicarbonate solution (120 mL) and water (150 mL)
CONCENTRATION
Type
CONCENTRATION
Details
The toluene layer is concentrated on Rotavap under reduced pressure (20 mbar) until no further solvent
DISTILLATION
Type
DISTILLATION
Details
distills

Outcomes

Product
Name
Type
product
Smiles
COC(C(C(CCC)O)=C)=O
Measurements
Type Value Analysis
AMOUNT: MASS 96.7 g
YIELD: PERCENTYIELD 61.1%
YIELD: CALCULATEDPERCENTYIELD 305.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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